N4-cyclopropylcyclohexane-1,4-diamine
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Overview
Description
N4-cyclopropylcyclohexane-1,4-diamine: is an organic compound characterized by a cyclohexane ring substituted with a cyclopropyl group and two amino groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-cyclopropylcyclohexane-1,4-diamine typically involves the cycloaddition of cyclopropylamine to cyclohexene, followed by hydrogenation. The reaction conditions often require a catalyst, such as palladium on carbon, and a hydrogen source. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalytic systems and automated control systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: N4-cyclopropylcyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of cyclohexane-1,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclohexane derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Cyclohexane-1,4-dione derivatives.
Reduction: Cyclohexane derivatives with reduced functional groups.
Substitution: Substituted cyclohexane derivatives with various functional groups.
Scientific Research Applications
Chemistry: N4-cyclopropylcyclohexane-1,4-diamine is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new inhibitors .
Medicine: Its unique structure allows for the design of molecules with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of N4-cyclopropylcyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of specific metabolites. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Cyclohexane-1,4-diamine: Similar structure but lacks the cyclopropyl group.
N4-methylcyclohexane-1,4-diamine: Similar structure with a methyl group instead of a cyclopropyl group.
N4-ethylcyclohexane-1,4-diamine: Similar structure with an ethyl group instead of a cyclopropyl group.
Uniqueness: N4-cyclopropylcyclohexane-1,4-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-N-cyclopropylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C9H18N2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h7-9,11H,1-6,10H2 |
InChI Key |
ARYQYDHOEOUEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC2CC2 |
Origin of Product |
United States |
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